molecular formula C18H29NO2 B1532305 {6-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]hexan-2-yl}(ethyl)amine CAS No. 1303889-68-0

{6-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]hexan-2-yl}(ethyl)amine

Cat. No.: B1532305
CAS No.: 1303889-68-0
M. Wt: 291.4 g/mol
InChI Key: NAVIFKDSHOZYDV-UHFFFAOYSA-N
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Description

This compound, also known as {6-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]hexan-2-yl}(ethyl)amine, has a CAS Number of 1303889-68-0 . It has a molecular weight of 291.43 and is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name of this compound is N-{5-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-methylpentyl}-N-ethylamine . The InChI code is 1S/C18H29NO2/c1-5-19-14(2)9-6-7-12-20-16-11-8-10-15-13-18(3,4)21-17(15)16/h8,10-11,14,19H,5-7,9,12-13H2,1-4H3 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . Unfortunately, I could not find more detailed physical and chemical properties.

Scientific Research Applications

Synthesis and Biological Activities

  • Benzofuran derivatives have been synthesized and explored for various biological activities. For example, new benzofuran derivatives have shown potential as anti-HIV agents, indicating the broader applicability of benzofuran structures in medicinal chemistry (Mubarak et al., 2007).

Photophysical Properties

  • Research on dilanthanide complexes derived from benzofuran-containing ligands has shed light on their structural features and photophysical properties. These studies contribute to understanding energy transfer mechanisms in heterodinuclear derivatives, which could be relevant for materials science and luminescent materials development (Gao et al., 2014).

Organic Synthesis and Catalysis

  • In organic synthesis, benzofuran compounds have been utilized in the synthesis of complex molecules. For instance, reactions between ethylene and cycloruthenated tertiary amines have demonstrated stoichiometric olefin arylation and one-carbon-atom insertion, showcasing the versatility of benzofuran derivatives in catalysis and organic synthesis (Ritleng et al., 2003).

Materials Science

  • Benzofuran-based compounds have also found applications in materials science, such as in the development of novel electron transport layers for polymer solar cells. This highlights the potential of such compounds in improving the efficiency of energy conversion devices (Kim et al., 2014).

Properties

IUPAC Name

6-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-ethylhexan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-5-19-14(2)9-6-7-12-20-16-11-8-10-15-13-18(3,4)21-17(15)16/h8,10-11,14,19H,5-7,9,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVIFKDSHOZYDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CCCCOC1=CC=CC2=C1OC(C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{6-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]hexan-2-yl}(ethyl)amine
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{6-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]hexan-2-yl}(ethyl)amine
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{6-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]hexan-2-yl}(ethyl)amine
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{6-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]hexan-2-yl}(ethyl)amine
Reactant of Route 6
{6-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]hexan-2-yl}(ethyl)amine

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